Bienvenue dans la boutique en ligne BenchChem!

Fluorovinylglycine

alanine racemase inhibition mechanism-based inactivation partition ratio

Fluorovinylglycine (2-amino-3-fluorobut-3-enoic acid; FVGly) is a synthetic, fluorinated α-amino acid that functions as a mechanism-based irreversible inactivator of pyridoxal 5′-phosphate (PLP)-dependent enzymes. It belongs to the 3-halovinylglycine class, first disclosed as potent suicide inhibitors of bacterial alanine racemase (Alr).

Molecular Formula C4H6FNO2
Molecular Weight 119.09 g/mol
CAS No. 111581-52-3
Cat. No. B219312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorovinylglycine
CAS111581-52-3
Synonyms2-amino-3-fluoro-3-butenoic acid
3-fluorovinylglycine
fluorovinylglycine
FVGly
Molecular FormulaC4H6FNO2
Molecular Weight119.09 g/mol
Structural Identifiers
SMILESC=C(C(C(=O)O)N)F
InChIInChI=1S/C4H6FNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8)
InChIKeyHMOXWHQSNHKKFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorovinylglycine (CAS 111581-52-3): What Buyers and Researchers Need to Know About This Halovinylglycine Mechanism-Based Inhibitor


Fluorovinylglycine (2-amino-3-fluorobut-3-enoic acid; FVGly) is a synthetic, fluorinated α-amino acid that functions as a mechanism-based irreversible inactivator of pyridoxal 5′-phosphate (PLP)-dependent enzymes [1]. It belongs to the 3-halovinylglycine class, first disclosed as potent suicide inhibitors of bacterial alanine racemase (Alr) [2]. The compound features a 3-fluorovinyl moiety that undergoes enzyme-catalyzed halide elimination to generate a reactive allenic intermediate, which then covalently modifies active-site residues [1]. Beyond alanine racemase, fluorovinylglycine irreversibly inactivates tryptophan synthase, a second PLP-dependent enzyme [3]. This dual-target profile, combined with its quantifiably superior lethal efficiency over earlier β-substituted alanine inhibitors, makes it a critical chemical probe for antibacterial drug discovery and PLP enzymology research [1][3].

Why Chlorovinylglycine or Fluoroalanine Cannot Replace Fluorovinylglycine (CAS 111581-52-3) in Targeted PLP-Enzyme Studies


Within the halovinylglycine class, small atomic substitutions produce large functional divergences that preclude indiscriminate interchange. The chlorine analog (3-chlorovinylglycine) matches the fluorine variant in Alr lethal turnover efficiency (both ≈2.2 nonlethal events per inactivation), yet its L-norvalyl conjugate covers only 8 of 11 test pathogens versus 9 of 11 for the fluoro conjugate [1]. More critically, tryptophan synthase inactivation has been experimentally validated only for the fluoro analog, with a kinact >1.3 s⁻¹ reported [2]; comparable inhibition data for the chloro analog are absent from the literature. Earlier β-substituted alanines such as fluoroalanine require ~800 catalytic turnovers per lethal inactivation event, making them wholly unsuitable for applications demanding high suicide efficiency [3]. These quantitative performance gaps mean that selecting a substitute without matching the specific evidence dimensions below risks experimental failure in dual-enzyme targeting, antibacterial spectrum breadth, or irreversible labeling efficiency [1][2][3].

Fluorovinylglycine (CAS 111581-52-3) Comparative Evidence: 4 Data-Driven Reasons to Select This Compound Over Analogs


Lethal Turnover Efficiency: Fluorovinylglycine vs. β-Fluoroalanine on E. coli Alanine Racemase

Fluorovinylglycine produces one irreversible enzyme inactivation event for every 2.2 ± 0.2 nonlethal catalytic turnovers on purified E. coli B alanine racemase. This represents a 364-fold improvement in killing efficiency over β-fluoroalanine, which requires approximately 800 nonlethal turnovers per lethal event in the same enzyme system [1]. The earlier communication demonstrated that 3-halovinylglycines as a class achieve nearly stoichiometric inactivation, contrasting sharply with the ~800:1 partition ratio of prior β-substituted alanine inhibitors [2].

alanine racemase inhibition mechanism-based inactivation partition ratio antibacterial target

Antibacterial Spectrum Width: L-Norvalyl-Fluorovinylglycine Conjugate vs. L-Norvalyl-Chlorovinylglycine Conjugate

In an agar dilution assay against 11 representative pathogenic bacterial strains, the L-norvalyl dipeptide conjugate of 3-fluorovinylglycine displayed activity against 9 of 11 species (82% coverage), whereas the corresponding L-norvalyl-3-chlorovinylglycine conjugate covered 8 of 11 species (73% coverage) [1]. The free D-3-chlorovinylglycine amino acid is also active, but only against a narrower subset (S. aureus, Strep. faecalis, E. coli, K. pneumoniae), and with a partition ratio near 1 for Alr inhibition [1]. In a separate publication, L-norvalyl-L-chlorovinylglycine was identified as the most potent single compound overall, with good activity against gram-positive organisms including methicillin-resistant Staphylococcus species, yet the fluoro conjugate reached one additional species in the panel [2].

antibacterial spectrum gram-positive pathogens norvalyl peptide conjugate agar dilution assay

Validated Dual PLP-Enzyme Targeting: Tryptophan Synthase Inactivation by Fluorovinylglycine with No Reported Chloro Analog Activity

(1-Fluorovinyl)glycine irreversibly inactivates tryptophan synthase (α₂β₂ complex) from Salmonella typhimurium with a kinact >1.3 s⁻¹, a value approaching the enzyme's natural kcat of 6.4 s⁻¹ for tryptophan formation [1]. Inactivation proceeds via fluoride elimination to form an allenic intermediate that covalently modifies the PLP cofactor, evidenced by a concomitant increase in absorbance at 485 nm [1]. The inactivated enzyme regains activity extremely slowly, with koff = 0.005 min⁻¹, consistent with covalent modification [1]. In contrast, 3-chlorovinylglycine has been characterized exclusively as an alanine racemase inhibitor; no peer-reviewed study reporting its inhibition of tryptophan synthase was identified in the literature [2].

tryptophan synthase inhibition dual enzyme targeting PLP-dependent enzyme Salmonella typhimurium

Reversible:Irreversible Adduct Partitioning Defines Suicide Inactivation Quality vs. β-Substituted Alanines

During mechanism-based inactivation of alanine racemase, the allenic intermediate generated from 3-fluorovinylglycine partitions between a reversible covalent adduct and an irreversible covalent adduct in a 3:7 ratio (i.e., 30% reversible, 70% irreversible) [1]. The reversible adduct (λmax = 516 nm) decays with a half-life of 23 minutes, regenerating free active enzyme, while the irreversible pathway alkylates a specific tyrosine residue in the sequence -Val-Gly-Tyr-Gly-Gly-Arg [1]. This contrasts with β-substituted alanines (e.g., fluoroalanine) where the partition ratio heavily favors reversible pyruvate formation, with approximately 800 productive turnovers per lethal inactivation event [2]. Even within the halovinylglycine class, D-3-chlorovinylglycine exhibits an even lower partition ratio near 1, indicating that the halogen identity modulates partitioning [2].

adduct partitioning allenic intermediate suicide substrate covalent enzyme modification

Fluorovinylglycine (CAS 111581-52-3): Highest-Impact Application Scenarios Based on Quantitative Differentiation Evidence


Dual-Target Chemical Probe for Dissecting PLP-Dependent Pathways in Bacterial Physiology

Fluorovinylglycine's unique ability to irreversibly inactivate both alanine racemase (cell wall biosynthesis) and tryptophan synthase (aromatic amino acid biosynthesis) in a single compound makes it an exceptional tool for chemical biology studies. Its tryptophan synthase kinact >1.3 s⁻¹ approaches the enzyme's natural catalytic rate (kcat = 6.4 s⁻¹), meaning inactivation occurs on a physiologically relevant timescale [1]. Researchers conducting multi-omic or phenotypic profiling experiments can deploy a single agent to probe the intersection of two essential bacterial metabolic pathways, reducing the confounding variables introduced by using separate inhibitors. This scenario leverages the dual-target evidence established in Evidence Item 3 and the kinetic characterization from Evidence Item 1.

Alanine Racemase Inhibitor Benchmarking and Structure-Activity Relationship (SAR) Studies

With a quantified lethal efficiency of one inactivation per 2.2 ± 0.2 nonlethal turnovers on purified E. coli B alanine racemase, fluorovinylglycine serves as a high-efficiency benchmark for evaluating new Alr inhibitor candidates [2]. Its 364-fold advantage over β-fluoroalanine provides a wide dynamic range for comparative SAR campaigns. The well-characterized adduct partitioning (3:7 reversible:irreversible) and known covalent modification site (tyrosine in -Val-Gly-Tyr-Gly-Gly-Arg) enable researchers to use fluorovinylglycine as a reference standard for mass spectrometry-based active-site mapping studies [2]. This directly applies the lethal efficiency data from Evidence Item 1 and the adduct partitioning data from Evidence Item 4.

Norvalyl Peptide Conjugate Screening for Expanded-Spectrum Antibacterial Lead Generation

The L-norvalyl-3-fluorovinylglycine conjugate's coverage of 9 of 11 test pathogens (compared to 8 of 11 for the chloro analog) positions the fluoro scaffold as a starting point for medicinal chemistry optimization aiming for the broadest possible gram-positive spectrum [3]. Although the chloro analog displays superior potency against individual MRSA strains in some assays, the fluoro conjugate's incremental breadth advantage makes it the scaffold of choice when the objective is to maximize pathogen coverage in early-stage antibacterial discovery programs. Procurement decisions for antibacterial screening libraries should include the fluoro variant specifically to capture the incremental spectrum benefit documented in Evidence Item 2.

Covalent PLP-Cofactor Modification Probe for Structural and Mechanistic Enzymology

Fluorovinylglycine's inactivation of tryptophan synthase produces a covalent PLP adduct with a characteristic absorbance increase at 485 nm, providing a convenient spectrophotometric readout for real-time kinetic studies [1]. The extremely slow reactivation rate (koff = 0.005 min⁻¹) ensures that inactivated enzyme remains stable during purification, crystallization, or mass spectrometric analysis. This property makes fluorovinylglycine the preferred choice over rapidly reversible or weakly covalent PLP-enzyme inhibitors when sustained, stable covalent labeling is required for structural biology workflows. This scenario is directly supported by the kinetic data in Evidence Item 3.

Quote Request

Request a Quote for Fluorovinylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.